molecular formula C7H4N4 B1346686 1,1,3,3-Propanetetracarbonitrile CAS No. 3695-98-5

1,1,3,3-Propanetetracarbonitrile

Cat. No.: B1346686
CAS No.: 3695-98-5
M. Wt: 144.13 g/mol
InChI Key: QHNAZGXMVZNHLI-UHFFFAOYSA-N
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Description

1,1,3,3-Propanetetracarbonitrile, also known as 1,1,3,3-tetracyanopropane, is an organic compound with the molecular formula C₇H₄N₄. It is characterized by the presence of four nitrile groups attached to a central propane backbone. This compound is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis .

Preparation Methods

1,1,3,3-Propanetetracarbonitrile can be synthesized through the Knoevenagel reaction between formaldehyde and malononitrile in the presence of β-alanine as a base . The reaction conditions typically involve:

    Reactants: Formaldehyde and malononitrile

    Catalyst/Base: β-alanine

    Temperature: Room temperature to slightly elevated temperatures

    Solvent: Often conducted in an aqueous or organic solvent

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,1,3,3-Propanetetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile groups can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, aryl halides

Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1,3,3-Propanetetracarbonitrile finds applications in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,1,3,3-Propanetetracarbonitrile involves its reactivity with various molecular targets. The nitrile groups can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .

Comparison with Similar Compounds

1,1,3,3-Propanetetracarbonitrile can be compared with other similar compounds, such as:

    1,1,2,2-Tetracyanoethane: Similar structure but with two carbon atoms in the backbone.

    1,1,2,2-Tetracyanopropane: Similar structure but with different positioning of nitrile groups.

The uniqueness of this compound lies in its specific arrangement of nitrile groups, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

propane-1,1,3,3-tetracarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N4/c8-2-6(3-9)1-7(4-10)5-11/h6-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNAZGXMVZNHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)C#N)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30190448
Record name 1,1,3,3-Propanetetracarbonitrile
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Molecular Weight

144.13 g/mol
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CAS No.

3695-98-5
Record name 1,1,3,3-Tetracyanopropane
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Record name 1,1,3,3-Propanetetracarbonitrile
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Record name 1,1,3,3-Propanetetracarbonitrile
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Q & A

Q1: How do the 1,1,3,3-propanetetracarbonitrile derivatives, specifically 2-(methylthio)-1,1,3,3-propanetetracarbonitrile (tcnsMe-) and 2-(ethylthio)-1,1,3,3-propanetetracarbonitrile (tcnsEt-), interact with the Cu(I) bimetallic units, and what are the structural outcomes?

A1: The tcnsMe- and tcnsEt- ligands, being tetradentate cyanocarbanions, interact with the Cu(I) bimetallic units ({Cu2(dppm)2} and {Cu2(dppa)2}) through their cyano groups. [] Each cyanocarbanion coordinates to multiple copper centers, effectively acting as bridging ligands. This bridging behavior leads to the formation of extended structures rather than discrete metallacycles observed with pseudohalide linkers. Specifically, the reactions yield three distinct ladder-like one-dimensional coordination polymers and one octametallic metallacycle. [] The variations in the resulting structures are attributed to the subtle interplay between ligand length, steric hindrance, and the formation of noncovalent interactions. []

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